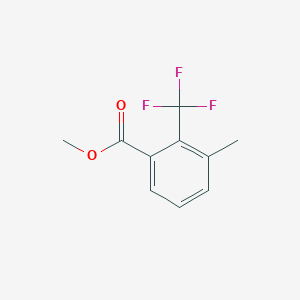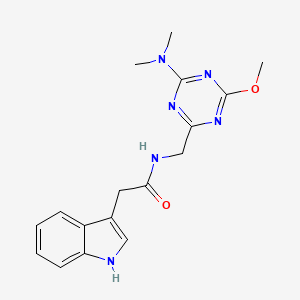
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a chemical compound with significant implications in both scientific research and industrial applications. This compound is known for its complex structure and diverse functional groups, which grant it unique reactivity and utility in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the procurement of dimethylamine, methoxy-1,3,5-triazine, and indole-3-acetate.
Formation of Intermediate Compounds: Through a series of nucleophilic substitution reactions, dimethylamine reacts with methoxy-1,3,5-triazine to form a substituted triazine derivative.
Final Coupling Reaction: This triazine derivative is then coupled with indole-3-acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors for enhanced efficiency and yield. Process optimization includes controlling temperature, pressure, and reactant concentrations to maximize output while minimizing byproducts.
化学反応の分析
Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can participate in a variety of chemical reactions:
Oxidation: The presence of the indole ring allows for oxidative transformations, leading to the formation of quinone-type structures.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, to yield partially or fully reduced derivatives.
Substitution: The dimethylamino and methoxy groups on the triazine ring can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.
Reduction: Catalytic hydrogenation or metal hydride reagents are commonly used for reduction.
Substitution: Various nucleophiles, including halides and amines, can be employed under mild to moderate conditions.
Major Products: The major products of these reactions are often derivatives of the original compound, with modifications primarily occurring on the triazine ring or the indole moiety.
科学的研究の応用
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide has a broad range of scientific research applications:
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interaction with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer or antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
Mechanism and Molecular Targets: The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, influencing molecular recognition processes.
Pathways Involved: Pathways influenced by N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can include signal transduction, gene expression regulation, and metabolic processes, depending on its biological target.
類似化合物との比較
When compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrolyl-3-yl)acetamide
Hope this detailed article helps you! Let me know if there's any other topic you want to dive into.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLBFSMFKLOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)
![7-Fluoro-3-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2480674.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2480677.png)
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
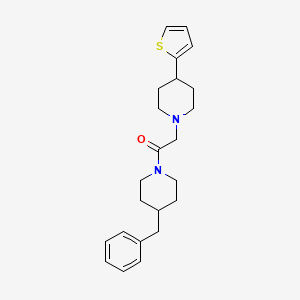
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)
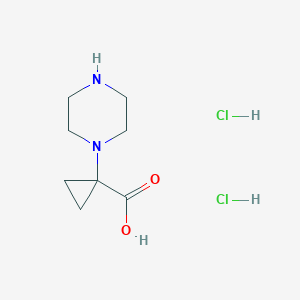
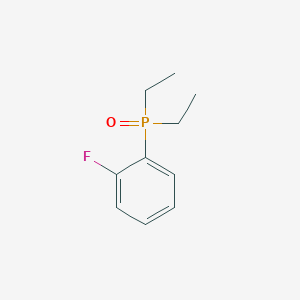
![3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2480691.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)
